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molecular formula C8H8BrNO3 B1283776 4-Bromo-2-ethoxy-1-nitrobenzene CAS No. 57279-70-6

4-Bromo-2-ethoxy-1-nitrobenzene

Cat. No. B1283776
M. Wt: 246.06 g/mol
InChI Key: SVFZXFVVGNPTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

To 5-bromo-2-nitrophenyl ethyl ether (8.8 g, 35.76 mmol) in 80 mL of n-propanol was added, PdCl2(dppf)*DCM (0.523 g, 0.72 mmol), potassium ethenyl(trifluoro)borate (6.71 g, 50 mmol), and TEA (3.61 g, 35.76 mmol). The mixture was heated to 100° C. for 3 h. The solvent was rotovaped down and the residue dissolved in DCM, and filtered to remove insoluble solids. 20 g of silica gel was added and the solvent rotovaped down, and purified by flash chromatography to give the title compound of step B (5.58 g, 28.89 mmol, 81%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.81 (d, J=8.97 Hz, 1H), 7.01-7.03 (m, 1H), 6.68 (dd, J=17.67, 10.71 Hz, 1H), 5.84 (d, J=17.58 Hz, 1H), 5.44 (d, J=11.17 Hz, 1H), 4.19 (q, J=6.96 Hz, 2H), 1.47 (t, J=6.96 Hz, 3H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
potassium ethenyl(trifluoro)borate
Quantity
6.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.61 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.523 g
Type
catalyst
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](Br)[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2].[CH2:14](O)[CH2:15]C>C(Cl)Cl.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:14]=[CH2:15])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12])[CH3:2] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Name
Quantity
80 mL
Type
reactant
Smiles
C(CC)O
Step Two
Name
potassium ethenyl(trifluoro)borate
Quantity
6.71 g
Type
reactant
Smiles
Step Three
Name
TEA
Quantity
3.61 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.523 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble solids
ADDITION
Type
ADDITION
Details
20 g of silica gel was added
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)C=C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.89 mmol
AMOUNT: MASS 5.58 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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